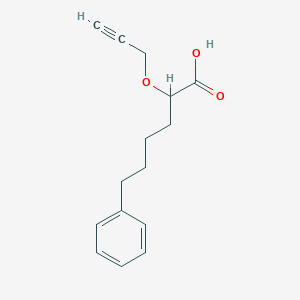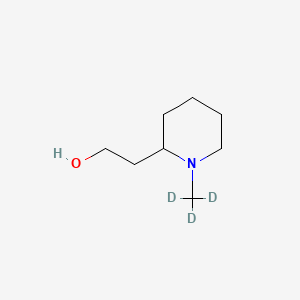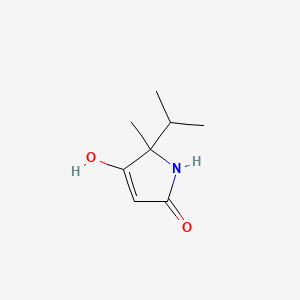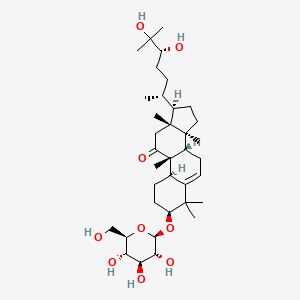
2-(2-Propynyloxy)-benzenehexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
PPOH can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:
Formation of the Alkyne Group:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction is facilitated by copper catalysts and involves the cycloaddition of the alkyne group with azide-containing molecules.
Industrial Production Methods
While specific industrial production methods for PPOH are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for research purposes.
化学反応の分析
Types of Reactions
PPOH undergoes various chemical reactions, including:
Oxidation: PPOH can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert PPOH into reduced forms, altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group in PPOH with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
科学的研究の応用
PPOH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Studied for its role in inhibiting cyclooxygenase enzymes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to cyclooxygenase activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
PPOH exerts its effects by selectively inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. It also acts on cytochrome P450 enzymes, including CYP4A2 and CYP4A3, with inhibitory concentration (IC50) values of 22 micromolar and 6.5 micromolar, respectively . The inhibition of these enzymes affects the metabolism of arachidonic acid and other fatty acids, leading to altered cellular processes and reduced inflammation .
類似化合物との比較
Similar Compounds
Indomethacin: Another cyclooxygenase inhibitor with anti-inflammatory properties.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Uniqueness of PPOH
PPOH is unique due to its selective inhibition of both cyclooxygenase and cytochrome P450 enzymes. This dual action makes it a valuable tool for studying the complex interactions between these enzyme systems and their roles in various biological processes. Additionally, its use in click chemistry reactions adds to its versatility in scientific research .
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
6-phenyl-2-prop-2-ynoxyhexanoic acid |
InChI |
InChI=1S/C15H18O3/c1-2-12-18-14(15(16)17)11-7-6-10-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2,(H,16,17) |
InChIキー |
RVZAYUNVFMTQKG-UHFFFAOYSA-N |
正規SMILES |
C#CCOC(CCCCC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)


![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)








![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13837274.png)
